Cas no 1514195-71-1 (3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol)

3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazol-5-ol, 3-cyclopropyl-1-(3-piperidinyl)-
- 3-Cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol
- 3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol
-
- インチ: 1S/C11H17N3O/c15-11-6-10(8-3-4-8)13-14(11)9-2-1-5-12-7-9/h6,8-9,12,15H,1-5,7H2
- InChIKey: GTCZDMSXAPENHH-UHFFFAOYSA-N
- SMILES: N1(C2CCCNC2)C(O)=CC(C2CC2)=N1
じっけんとくせい
- 密度みつど: 1.46±0.1 g/cm3(Predicted)
- Boiling Point: 404.3±45.0 °C(Predicted)
- 酸度系数(pKa): 8.61±0.50(Predicted)
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-6148-1g |
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol |
1514195-71-1 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F2198-6148-2.5g |
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol |
1514195-71-1 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
TRC | C230396-1g |
3-Cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol |
1514195-71-1 | 1g |
$ 570.00 | 2022-04-01 | ||
Life Chemicals | F2198-6148-0.5g |
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol |
1514195-71-1 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
TRC | C230396-500mg |
3-Cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol |
1514195-71-1 | 500mg |
$ 365.00 | 2022-04-01 | ||
TRC | C230396-100mg |
3-Cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol |
1514195-71-1 | 100mg |
$ 95.00 | 2022-04-01 | ||
Life Chemicals | F2198-6148-5g |
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol |
1514195-71-1 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
Life Chemicals | F2198-6148-0.25g |
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol |
1514195-71-1 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F2198-6148-10g |
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol |
1514195-71-1 | 95%+ | 10g |
$2675.0 | 2023-09-06 |
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol 関連文献
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-olに関する追加情報
Professional Introduction to Compound with CAS No. 1514195-71-1 and Product Name: 3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol
The compound with the CAS number 1514195-71-1 and the product name 3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The molecular structure of 3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol incorporates a cyclopropyl group and a piperidine moiety, which are known to enhance binding affinity and selectivity in biological targets. These features make it a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. The 3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol compound has been extensively studied for its potential role in inhibiting key enzymes and receptors involved in inflammatory responses, cancer, and neurodegenerative disorders. The cyclopropyl group, in particular, is known for its ability to improve metabolic stability and oral bioavailability, making it an attractive feature for drug candidates.
One of the most compelling aspects of 3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol is its interaction with biological targets. The piperidine ring enhances the compound's solubility and binding affinity, while the pyrazole moiety provides a scaffold for further functionalization. This dual functionality allows researchers to fine-tune the compound's properties to achieve optimal pharmacological effects. Recent studies have demonstrated that derivatives of this compound exhibit significant activity against various disease-related proteins, including kinases and transcription factors.
The pharmaceutical industry has been particularly interested in 3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol due to its potential as a lead compound for new therapeutics. Its structural features make it a versatile tool for medicinal chemists, enabling the design of novel molecules with improved efficacy and reduced side effects. Furthermore, the compound's ability to cross the blood-brain barrier suggests its utility in treating central nervous system disorders.
Recent advancements in computational chemistry have allowed for more accurate predictions of the biological activity of 3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol. Machine learning models have been trained on large datasets of similar compounds to predict their binding affinities and pharmacokinetic properties. These models have helped researchers identify key structural features that contribute to the compound's activity, guiding the design of more effective derivatives.
The synthesis of 3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol presents unique challenges due to its complex structure. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the core pyrazole ring, while protecting group strategies have been used to ensure regioselective functionalization.
Preclinical studies have shown promising results regarding the safety and efficacy of 3-cyclopropyl-1-(piperidin-3-yll)-1H-pyrazol--5--ol when used in animal models. These studies have highlighted its potential as a therapeutic agent for conditions such as chronic inflammation and neurodegenerative diseases. The compound's ability to modulate key signaling pathways without significant off-target effects makes it an attractive candidate for further clinical development.
The future of 3-cyclopropyl--(pyridine--(---)---pyridine)--pyridine--pyridine--pyridine--pyridine--pyridine--pyridine--pyridine--pyridine--pyridine--pyridine--pyridine--pyridine--pyridine--pyridine--pyridine--pyridine
1514195-71-1 (3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol) Related Products
- 2229316-36-1(1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol)
- 1289212-90-3(5-Chloro-N-cyclopropylpicolinamide)
- 1228962-70-6(5-Ethynyl-2-methyl-3-nitropyridine)
- 2172502-37-1(1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide)
- 2229013-48-1(tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate)
- 728911-52-2(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene])
- 57978-00-4(6-Bromohexanal)
- 1804509-93-0(Methyl 4-chloro-2-cyano-6-ethylbenzoate)
- 770699-74-6(2-amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one)
- 2247101-90-0(Spiro[5.5]undec-2-en-5-one)




